molecular formula C25H27N7O2 B2619374 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 920347-43-9

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2619374
CAS No.: 920347-43-9
M. Wt: 457.538
InChI Key: LOTBSUOMYLLUHT-UHFFFAOYSA-N
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Description

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone (CAS Number: 920347-43-9) is a chemical compound offered for research purposes . This substance is part of a class of triazolo[4,5-d]pyrimidine derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . Triazolopyrimidine scaffolds, similar to this compound, are frequently investigated for their potential biological activities. Literature indicates that related molecular structures have been studied as inhibitors of tubulin polymerization, which is a key target in anticancer research . Furthermore, such compounds are explored for their role as modulators of various biological receptors and enzymes, highlighting their value as a template for developing new pharmacological tools . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-18(2)34-21-10-8-20(9-11-21)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)16-19-6-4-3-5-7-19/h3-11,17-18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTBSUOMYLLUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and anti-inflammatory properties, alongside structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring linked to a triazolo-pyrimidine moiety and an isopropoxy-substituted phenyl group. The structural complexity suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit significant biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting various cancer cell lines. Its mechanism may involve modulation of enzyme activity related to cell proliferation.
  • Anti-inflammatory Effects : The compound potentially inhibits inflammatory pathways through receptor interactions.

The biological activity is likely mediated through the following mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : Binding to specific receptors that regulate cellular responses to stress and inflammation.

Comparative Analysis with Similar Compounds

A comparison table of structurally related compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ATriazole + PiperazineAntitumor properties
Compound BPyrimidine + IsopropoxyAnti-inflammatory effects
Compound CBenzyl-piperazineAntidepressant activity

Case Studies and Research Findings

  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. A study reported a significant reduction in cell viability at concentrations as low as 10 μM.
  • Anti-inflammatory Activity : Another study evaluated the compound's effects on inflammatory markers in human cell lines, showing a marked decrease in cytokine production when treated with the compound compared to controls.
  • SAR Studies : Structure-activity relationship studies indicate that modifications to the piperazine or triazolo-pyrimidine moieties can enhance or diminish biological activity. For instance, substituents on the phenyl ring were found to influence lipophilicity and receptor binding affinity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that require careful optimization for yield and purity. Common approaches include:

  • Condensation Reactions : Utilizing piperazine derivatives with triazolo-pyrimidine precursors.
  • Coupling Reactions : Employing coupling agents to link the piperazine and aromatic moieties effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The compound’s analogs differ primarily in substituents on the triazole, pyrimidine, and aryl ketone groups. These modifications influence physicochemical properties, target binding, and bioavailability. Below is a comparative analysis:

Table 1: Key Structural Differences and Implications
Compound Name / Identifier Triazole Substituent Pyrimidine Substituent Aryl Ketone Group Molecular Weight (g/mol) ChemSpider ID/RN
Target Compound 3-Benzyl 7-Piperazin-1-yl 4-Isopropoxyphenyl methanone 515.59 (calculated) Not provided
1-(4-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one 3-Benzyl 7-Piperazin-1-yl 4-Chlorophenyl ethanone 503.98 (reported) 920390-79-0 (RN)
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 3-(4-Methylphenyl) 7-Piperazin-1-yl 4-Trifluoromethylphenyl methanone 526.52 (calculated) 920225-66-7 (RN)
Key Observations:

The 4-methylphenyl substituent in introduces steric bulk, which could affect binding to hydrophobic enzyme pockets.

The 4-chlorophenyl group in may confer higher electrophilicity, influencing reactivity in nucleophilic environments.

The trifluoromethyl group in is associated with enhanced binding affinity in kinase targets due to its strong electron-withdrawing effects .

Hypothetical Pharmacokinetic Profiles

Based on substituent effects:

  • Target Compound : Moderate solubility due to the isopropoxy group; balanced lipophilicity may favor oral bioavailability.
  • Compound : Higher solubility in polar solvents due to the chlorophenyl group but may suffer from faster metabolic clearance.

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